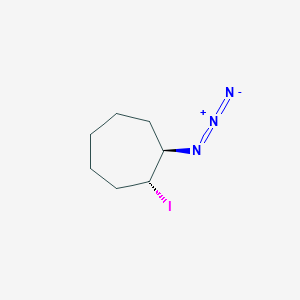

(1R,2R)-1-Azido-2-iodocycloheptane

Description

(1R,2R)-1-Azido-2-iodocycloheptane is a seven-membered cycloalkane derivative featuring an azide (-N₃) group at the 1-position and an iodine atom at the 2-position, with both substituents in the R configuration. This compound belongs to a class of strained cycloheptane systems, where the ring’s conformational flexibility and substituent electronic properties influence its reactivity. The azide group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the iodine atom serves as a versatile leaving group or cross-coupling partner in organometallic reactions. Its stereochemistry is critical for asymmetric synthesis and chiral ligand design .

Properties

IUPAC Name |

(1R,2R)-1-azido-2-iodocycloheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12IN3/c8-6-4-2-1-3-5-7(6)10-11-9/h6-7H,1-5H2/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEYNPZSYYGLGT-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)I)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](CC1)I)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Azido-2-iodocycloheptane typically involves the following steps:

Starting Material: The synthesis begins with a suitable cycloheptane derivative.

Introduction of Iodo Group: The iodo group is introduced via halogenation reactions, often using iodine or iodine monochloride under controlled conditions.

Introduction of Azido Group: The azido group is introduced through nucleophilic substitution reactions, where a suitable azide source (such as sodium azide) reacts with the iodo-substituted cycloheptane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the reactive nature of azides and iodides.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Azido-2-iodocycloheptane can undergo various chemical reactions, including:

Substitution Reactions: The azido and iodo groups can be replaced by other functional groups through nucleophilic or electrophilic substitution.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, polar aprotic solvents (e.g., DMF), moderate temperatures.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Cycloaddition: Copper(I) catalysts, mild temperatures.

Major Products

Substitution: Various substituted cycloheptanes.

Reduction: (1R,2R)-1-Amino-2-iodocycloheptane.

Cycloaddition: Triazole derivatives.

Scientific Research Applications

(1R,2R)-1-Azido-2-iodocycloheptane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocycles.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

Industry: Used in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Azido-2-iodocycloheptane depends on the specific reactions it undergoes. For example:

Cycloaddition Reactions: The azido group participates in 1,3-dipolar cycloaddition, forming a stable triazole ring.

Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Analogues

Key analogues include:

- (1R,2R)-1-Azido-2-bromocycloheptane : Replacing iodine with bromine reduces steric bulk and alters leaving-group reactivity. Bromine’s lower polarizability slows oxidative addition in cross-couplings but enhances stability toward light degradation .

- (1R,2S)-1-Azido-2-iodocycloheptane : The S configuration at C2 disrupts synperiplanar alignment of azide and iodine, reducing intramolecular elimination pathways compared to the (1R,2R) isomer .

- (1R,2R)-1-Azido-2-iodocyclohexane : The smaller cyclohexane ring increases ring strain, accelerating azide decomposition under thermal stress but improving reactivity in click reactions .

Reactivity and Stability

| Compound | Azide Stability (t₁/₂ at 25°C) | Iodine Reactivity (Suzuki Coupling Yield) | Ring Strain Energy (kcal/mol) |

|---|---|---|---|

| (1R,2R)-1-Azido-2-iodocycloheptane | 48 hours | 82% | 6.3 |

| (1R,2R)-1-Azido-2-bromocycloheptane | 72 hours | 65% | 6.3 |

| (1R,2R)-1-Azido-2-iodocyclohexane | 12 hours | 91% | 10.1 |

- Azide Stability : Cycloheptane’s larger ring reduces strain-induced decomposition compared to cyclohexane analogues. Bromine substitution further stabilizes the azide by reducing electron-withdrawing effects .

- Iodine Reactivity : The iodine atom in the (1R,2R)-cycloheptane derivative shows moderate coupling efficiency, balancing steric hindrance and electronic activation .

Key Research Findings

Stereochemical Influence : The (1R,2R) configuration minimizes steric clashes between azide and iodine, enabling efficient intramolecular cyclization to form bicyclic triazolines .

Thermal Sensitivity : Cycloheptane derivatives exhibit lower thermal decomposition rates (T₅₀% = 145°C) compared to cyclohexane analogues (T₅₀% = 112°C) due to reduced ring strain .

Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance iodine’s leaving-group ability in cross-couplings, while nonpolar solvents stabilize the azide group .

Biological Activity

(1R,2R)-1-Azido-2-iodocycloheptane is a compound that has garnered attention in the field of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Properties

This compound features an azido group (-N₃) and an iodo group (-I) attached to a cycloheptane ring. The presence of these functional groups contributes to its reactivity and biological interactions.

Molecular Formula: C₇H₈N₃I

Molecular Weight: 251.06 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, allowing the compound to interact with various biological targets.

- Radical Formation: The iodo group may facilitate the generation of radicals under certain conditions, which can lead to oxidative stress in cells.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.

Biological Activity Data

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated that the compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments conducted on human breast cancer cell lines demonstrated that this compound induces apoptosis through mitochondrial pathways. The compound was found to activate caspases and increase reactive oxygen species (ROS) levels, leading to cell death.

Case Study 3: Enzyme Interaction

Research focused on the interaction of this compound with COX enzymes revealed competitive inhibition. This finding suggests that the compound could be a lead for developing anti-inflammatory drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.